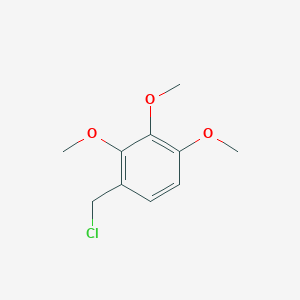

1-(Chloromethyl)-2,3,4-trimethoxybenzene

Beschreibung

The exact mass of the compound Toluene, alpha-chloro-2,3,4-trimethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Chloromethyl)-2,3,4-trimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-2,3,4-trimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(chloromethyl)-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAQHTKDZPKODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150351 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-49-9 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC127395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(Chloromethyl)-2,3,4-trimethoxybenzene (CAS 1133-49-9)

The following technical guide is structured as an authoritative whitepaper designed for researchers and drug development professionals. It prioritizes experimental rigor, mechanistic insight, and safety protocols.

Core Intermediate for Vasoactive Piperazine Therapeutics

Executive Summary

1-(Chloromethyl)-2,3,4-trimethoxybenzene (CAS 1133-49-9), also known as 2,3,4-trimethoxybenzyl chloride, is a critical electrophilic building block in medicinal chemistry.[1] It serves as the primary alkylating agent in the synthesis of Trimetazidine , a cytoprotective anti-anginal agent. Unlike its symmetric isomer (3,4,5-trimethoxybenzyl chloride), the 2,3,4-isomer possesses a unique steric and electronic profile due to the crowded ortho-methoxy arrangement, which influences its reactivity in nucleophilic substitutions (

This guide outlines the physicochemical properties, validated synthesis protocols, and application workflows for this compound, emphasizing its handling as a moisture-sensitive, potent alkylating agent.

Physicochemical Profile

The compound is characterized by a low melting point, often appearing as a viscous oil or semi-solid at room temperature, which complicates purification. It is highly susceptible to hydrolysis, necessitating anhydrous storage conditions.

| Property | Value | Note |

| CAS Number | 1133-49-9 | Specific to 2,3,4-isomer |

| Molecular Formula | ||

| Molecular Weight | 216.66 g/mol | |

| Appearance | Low-melting solid / Yellowish Oil | MP: 14–15 °C [1] |

| Boiling Point | 140–145 °C | @ 1 Torr [1] |

| Density | 1.145 ± 0.06 g/cm³ | Predicted |

| Solubility | DCM, Toluene, THF | Hydrolyzes in water |

| Stability | Moisture Sensitive | Decomposes to alcohol + HCl |

Synthetic Pathways & Production

High-purity synthesis of CAS 1133-49-9 is achieved primarily through two routes: Blanc Chloromethylation (Industrial) and Deoxychlorination of the Alcohol (Laboratory/Pharma Grade).

Mechanistic Pathways

The choice of pathway depends on the required purity. The Blanc reaction is cost-effective but risks forming regioisomers and bis-chloromethylated byproducts. The alcohol route (from 2,3,4-trimethoxybenzaldehyde) offers superior regiocontrol.

Figure 1: Comparative synthetic routes. The blue pathway (bottom) is preferred for high-purity pharmaceutical applications to avoid regioisomeric impurities.

Detailed Experimental Protocol (High-Purity)

Objective: Synthesis of 2,3,4-trimethoxybenzyl chloride from 2,3,4-trimethoxybenzyl alcohol via Thionyl Chloride (

Reagents:

-

2,3,4-Trimethoxybenzyl alcohol (1.0 eq)

-

Thionyl Chloride (

) (1.2 eq) -

Dichloromethane (DCM) (Anhydrous)

-

Catalytic DMF (Optional)[2]

Methodology:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 2,3,4-trimethoxybenzyl alcohol dissolved in anhydrous DCM (approx. 5-10 volumes). Cool the system to 0°C under an inert nitrogen atmosphere.

-

Chlorination: Add

dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5°C to prevent polymerization.-

Note: The reaction proceeds via a chlorosulfite intermediate, which collapses to the chloride.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor via TLC (vanishing hydroxyl spot) or HPLC.

-

Work-up: Quench excess

by concentrating the mixture under reduced pressure (rotary evaporator) at < 40°C.-

Critical Step: Avoid aqueous work-up if possible to prevent hydrolysis. If necessary, wash rapidly with ice-cold saturated

, separate organic layer, dry over

-

-

Isolation: The product is obtained as a viscous oil or low-melting solid. For high stability, it is often used directly in the next step (telescoped synthesis) [2].

Reactivity & Application Spectrum

The primary utility of CAS 1133-49-9 lies in its reactivity as a "soft" electrophile towards secondary amines.

Trimetazidine Synthesis

The core application is the alkylation of piperazine. Due to the bifunctional nature of piperazine, stoichiometry control is vital to prevent the formation of the symmetrical bis-alkylated impurity (Impurity B).

Figure 2: Reaction logic for Trimetazidine synthesis. Using excess piperazine suppresses the formation of the bis-alkylated impurity.

Protocol for Piperazine Alkylation

-

Dissolution: Dissolve anhydrous piperazine (3.0–4.0 eq) in acetonitrile or toluene.

-

Addition: Add a solution of 1-(chloromethyl)-2,3,4-trimethoxybenzene (1.0 eq) slowly at reflux temperature.

-

Scavenging: The excess piperazine acts as both the nucleophile and the HCl scavenger.

-

Purification: After reaction completion, filter off piperazine hydrochloride salts. Distill off solvent and excess piperazine to isolate the Trimetazidine base [3].

Safety & Toxicology (E-E-A-T)

Hazards:

-

Corrosivity: Causes severe skin burns and eye damage (Skin Corr. 1B).

-

Alkylating Potential: As a benzyl chloride derivative, it is a potential DNA alkylating agent. Handle in a fume hood with double gloving.

-

Lachrymator: Vapors are highly irritating to mucous membranes.

Storage:

-

Store at 2–8°C under argon or nitrogen.

-

Incompatibility: Reacts violently with strong oxidizers and bases. Hydrolyzes rapidly in moist air to release HCl gas.

References

-

ChemicalBook. (2024). 1-Chloromethyl-2,3,4-trimethoxybenzene Properties and MSDS. Available at:

-

BenchChem. (2025). Technical Guide to the Synthesis of Trimethoxybenzyl Derivatives. Available at:

-

Google Patents. (1992). Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine (US5142053A). Available at:

Sources

2,3,4-Trimethoxybenzyl chloride chemical structure and molecular weight

An In-Depth Technical Guide to 2,3,4-Trimethoxybenzyl Chloride

Executive Summary

2,3,4-Trimethoxybenzyl chloride (CAS: 1133-49-9) is a specialized alkylating agent and a critical intermediate in the pharmaceutical synthesis of Trimetazidine , a cytoprotective anti-ischemic agent used for angina pectoris. Structurally, it consists of a benzene ring substituted with three methoxy groups at the 2, 3, and 4 positions and a chloromethyl group at position 1.

This guide provides a comprehensive technical analysis of the molecule, detailing its chemical properties, synthetic pathways from 1,2,3-trimethoxybenzene, reactivity profile, and its pivotal role in drug development. It is designed for organic chemists and process engineers requiring high-fidelity data for experimental design and industrial scaling.

Chemical Identity & Molecular Structure

The unique arrangement of three methoxy groups creates a specific electronic and steric environment around the benzylic carbon, influencing its reactivity in nucleophilic substitutions.

| Property | Data |

| Chemical Name | 2,3,4-Trimethoxybenzyl chloride |

| IUPAC Name | 1-(Chloromethyl)-2,3,4-trimethoxybenzene |

| CAS Number | 1133-49-9 |

| Molecular Formula | C₁₀H₁₃ClO₃ |

| Molecular Weight | 216.66 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |

| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate; Hydrolyzes in water |

| Key Functional Groups | Benzyl chloride (Electrophile), Methoxy ethers (Electron Donors) |

Structural Visualization

The following diagram illustrates the numbering and steric crowding of the methoxy groups relative to the reactive chloromethyl center.

Caption: Structural connectivity showing the electrophilic benzylic carbon (C1) and the electron-donating methoxy pattern.[1][2][3][4][5]

Synthesis & Manufacturing Protocols

The synthesis of 2,3,4-trimethoxybenzyl chloride typically proceeds via the corresponding aldehyde or alcohol to ensure regiochemical purity, avoiding the mixture of isomers common in direct chloromethylation.

Primary Route: Vilsmeier-Haack Formylation & Chlorination

This route is preferred for pharmaceutical grade purity (Trimetazidine synthesis) as it avoids the formation of the 3,4,5-isomer.

-

Precursor: 1,2,3-Trimethoxybenzene (Pyrogallol trimethyl ether).

-

Reagents: POCl₃, DMF (Vilsmeier Reagent).[6]

-

Conditions: 80–90°C.

-

Mechanism: Electrophilic aromatic substitution occurs at position 4 (para to C1-OMe) or position 6. Due to steric crowding at C2, the formyl group is introduced para to the C1 methoxy (which becomes C4 in the product numbering, resulting in the 2,3,4-substitution pattern).

Step 2: Reduction

-

Reagents: NaBH₄ (Sodium Borohydride), Methanol.

-

Product: 2,3,4-Trimethoxybenzyl alcohol.[7]

Step 3: Chlorination

-

Reagents: SOCl₂ (Thionyl Chloride) or Concentrated HCl.

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Product: 2,3,4-Trimethoxybenzyl chloride.[1][5][7][10][11][12][13]

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from 1,2,3-trimethoxybenzene to the target chloride via the aldehyde intermediate.

Reactivity & Mechanism

Electronic Effects

The 2,3,4-trimethoxy substitution pattern exerts a strong electron-donating effect (Mesomeric effect, +M) on the benzene ring.

-

Activation: The benzylic carbon is highly activated toward ionization. The resulting carbocation (in S_N1 reactions) is stabilized by resonance from the para-methoxy group (position 4) and the ortho-methoxy group (position 2).

-

Instability: This high reactivity makes the chloride prone to hydrolysis in moist air, generating HCl and the corresponding alcohol.

Steric Effects

The methoxy group at position 2 (ortho to the chloromethyl group) provides significant steric hindrance.

-

Nucleophilic Attack: In S_N2 reactions (e.g., with piperazine), the incoming nucleophile must overcome the steric bulk of the 2-OMe group. This often requires elevated temperatures or polar aprotic solvents (DMF, Acetonitrile) to facilitate the reaction.

Applications in Drug Development

The primary application of 2,3,4-Trimethoxybenzyl chloride is as the key alkylating building block for Trimetazidine .

Trimetazidine Synthesis

Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is synthesized by the N-alkylation of piperazine.

-

Reaction: 2,3,4-Trimethoxybenzyl chloride + Piperazine (Excess) → Trimetazidine.[10]

-

Conditions: Reflux in Ethanol or Toluene; Base (Na₂CO₃ or TEA) to scavenge HCl.

-

Stoichiometry: Excess piperazine is used to prevent the formation of the bis-alkylated impurity (1,4-bis(2,3,4-trimethoxybenzyl)piperazine).

Pharmacological Context: 3-KAT Inhibition

Trimetazidine acts as a metabolic modulator. By inhibiting 3-ketoacyl-CoA thiolase (3-KAT) , it shifts cardiac energy metabolism from fatty acid oxidation (which requires more oxygen) to glucose oxidation (more oxygen-efficient). This protects ischemic heart tissue.

Caption: The role of the chloride in synthesizing Trimetazidine and the downstream pharmacological mechanism.

Handling, Stability, & Safety

As a benzylic chloride, this compound presents specific hazards that must be managed in a laboratory or industrial setting.

| Hazard Class | Description | Mitigation Protocol |

| Corrosive | Causes severe skin burns and eye damage. | Wear nitrile gloves, face shield, and lab coat. |

| Lachrymator | Irritating to eyes and respiratory tract. | Mandatory: Handle only in a functioning fume hood. |

| Moisture Sensitive | Hydrolyzes to release HCl gas. | Store under inert gas (Nitrogen/Argon) at 2–8°C. |

| Stability | Degrades upon prolonged exposure to heat/light. | Keep container tightly closed in a cool, dark place. |

Emergency Protocol:

-

Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Eye Contact: Rinse thoroughly with water for at least 15 minutes; consult an ophthalmologist.

Analytical Characterization

To verify the identity and purity of 2,3,4-Trimethoxybenzyl chloride, the following spectral data are standard.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.8–7.1 ppm (m, 2H): Aromatic protons (Positions 5 and 6).

-

δ 4.6–4.7 ppm (s, 2H): Benzylic methylene (–CH₂Cl). Key diagnostic peak.

-

δ 3.8–3.9 ppm (s, 9H): Three methoxy groups (–OCH₃). Note: The 2-OMe and 4-OMe may appear distinct from the 3-OMe depending on resolution.

-

-

IR Spectroscopy:

-

~1260 cm⁻¹: C–O stretch (Aryl ether).

-

~600–800 cm⁻¹: C–Cl stretch (Benzylic chloride).

-

-

Mass Spectrometry:

-

m/z 216/218: Molecular ion [M]⁺ showing the characteristic 3:1 chlorine isotope pattern.

-

References

- Servier Laboratories. (1991). Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine). European Patent EP0453365B1.

- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and impurity profiling of Trimetazidine Hydrochloride. J. Chem. Pharm. Res., 4(6):2888-2894.

Sources

- 1. 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol () for sale [vulcanchem.com]

- 2. 3,4,5-Trimethoxybenzyl chloride = 98.0 AT 3840-30-0 [sigmaaldrich.com]

- 3. CN102993122A - Novel synthesis path of trimetazidine hydrochloride - Google Patents [patents.google.com]

- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 5. Tetrahydroisoquinolinone-based Steroidomimetic and Chimeric Microtubule Disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101265183A - Method for preparing 2,3,4-trimethoxybenzoic acid - Google Patents [patents.google.com]

- 8. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 10. CN102850296A - Preparation method of trimetazidine - Google Patents [patents.google.com]

- 11. 2,3,4-Trimethoxybenzyl chloride [chemicalbook.com]

- 12. EP0159566A1 - Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient - Google Patents [patents.google.com]

- 13. cacheby.com [cacheby.com]

A Comparative Analysis of 2,3,4- and 3,4,5-Trimethoxybenzyl Chloride: Isomeric Effects on Reactivity and Applications in Drug Discovery

Introduction

Within the landscape of medicinal chemistry, the trimethoxyphenyl moiety stands as a privileged scaffold, a structural motif frequently incorporated into molecules demonstrating significant biological activity. Its value lies in the electronic and steric properties conferred by the methoxy groups, which can enhance binding to biological targets and improve pharmacokinetic profiles. However, the precise placement of these groups around the phenyl ring can dramatically alter a molecule's physicochemical properties, reactivity, and, most critically, its pharmacological application.

This technical guide provides an in-depth comparative analysis of two key isomeric building blocks: 2,3,4-trimethoxybenzyl chloride and 3,4,5-trimethoxybenzyl chloride. While chemically similar, these isomers serve as precursors to vastly different classes of therapeutic agents. This divergence is not arbitrary; it is a direct consequence of the stereoelectronic differences dictated by their substitution patterns. For the researcher and drug development professional, understanding these nuances is paramount for rational drug design and the efficient synthesis of targeted therapeutics. We will explore how a simple shift of a single methoxy group from the 5- to the 2-position transforms a scaffold for antimitotic cancer agents into a precursor for a cardiac metabolic modulator.

Part 1: Physicochemical and Structural Properties

The foundational differences between the two isomers begin with their molecular structure and resulting physical properties. The symmetrical substitution of the 3,4,5-isomer imparts distinct characteristics compared to the asymmetric 2,3,4-isomer.

| Property | 2,3,4-Trimethoxybenzyl chloride | 3,4,5-Trimethoxybenzyl chloride | Reference |

| IUPAC Name | 1-(chloromethyl)-2,3,4-trimethoxybenzene | 5-(chloromethyl)-1,2,3-trimethoxybenzene | [1], |

| CAS Number | Not consistently documented | 3840-30-0 | [2] |

| Molecular Formula | C₁₀H₁₃ClO₃ | C₁₀H₁₃ClO₃ | [1], |

| Molecular Weight | 216.66 g/mol | 216.66 g/mol | [1], |

| Appearance | - | White to beige crystalline solid | |

| Melting Point | - | 60-63 °C | [2] |

| SMILES | COC1=C(OC)C(=C(C=C1)CCl)OC | COC1=CC(=CC(=C1OC)OC)CCl | [1], |

The most striking structural difference is symmetry. The 3,4,5-isomer possesses a C₂ᵥ symmetry axis, while the 2,3,4-isomer is asymmetric. This influences crystal lattice packing, which can affect properties like melting point and solubility. The well-documented crystalline nature of the 3,4,5-isomer is a testament to its regular structure.

Part 2: Synthesis and Reactivity: The Decisive Role of Stereoelectronics

The most profound differences between the isomers emerge from their electronic nature, which governs their reactivity and dictates their synthetic utility. Benzyl chlorides typically react via nucleophilic substitution, which can proceed through an Sₙ1 (carbocation intermediate) or Sₙ2 (concerted) mechanism. The stability of the potential benzylic carbocation is key.

Electronic Effects and Carbocation Stability

Methoxy groups are strongly electron-donating via the mesomeric (+M) effect and weakly electron-withdrawing via the inductive (-I) effect; the +M effect is dominant.[3] This donation of electron density stabilizes the positive charge of a carbocation intermediate through resonance.

-

3,4,5-Isomer: The methoxy groups at the 3, 4, and 5 positions all contribute to stabilizing the carbocation. The para (4-position) methoxy group provides powerful stabilization by delocalizing the positive charge directly onto its oxygen atom through resonance. The two meta (3 and 5-position) groups provide weaker, primarily inductive stabilization.

-

2,3,4-Isomer: This isomer benefits from extremely powerful stabilization. The para (4-position) methoxy group acts identically to that in the 3,4,5-isomer. Crucially, the ortho (2-position) methoxy group also provides strong resonance stabilization. The combined +M effects from both ortho and para positions render the benzylic carbocation of the 2,3,4-isomer exceptionally stable, suggesting a strong propensity for reaction via an Sₙ1 pathway. However, the ortho group also introduces significant steric hindrance around the benzylic carbon, which could potentially disfavor an Sₙ2 attack.[4]

Experimental Protocols: Synthesis of Isomeric Precursors

The distinct applications of these isomers necessitate reliable synthetic routes. The following protocols are representative of standard laboratory preparations.

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzyl chloride

This protocol describes the direct chlorination of the corresponding commercially available alcohol.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 mL of a suitable anhydrous solvent (e.g., benzene or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Reagent Addition: While maintaining the low temperature and stirring vigorously, slowly add a solution of 7.6 g of thionyl chloride (SOCl₂) in 10 mL of the same solvent dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a chilled aqueous solution of a weak base, such as potassium carbonate, to neutralize the excess thionyl chloride and the HCl byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and wash it sequentially with water and then a saturated aqueous sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the product as a solid.[4]

-

-

Causality Behind Experimental Choices:

-

Thionyl Chloride: SOCl₂ is an excellent chlorinating agent for alcohols as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

-

Ice Bath: The reaction is exothermic. Initial cooling is crucial to control the reaction rate and prevent the formation of unwanted side products.

-

Aqueous Base Quench: This step neutralizes the highly corrosive acidic components, making the product safer to handle and easier to purify.

-

Protocol 2: Proposed Synthesis of 2,3,4-Trimethoxybenzyl chloride

This isomer is most commonly derived from its corresponding aldehyde, which itself is synthesized from 1,2,3-trimethoxybenzene. This multi-step approach is often necessary due to the specific substitution pattern.

-

Step 1: Formylation of 1,2,3-Trimethoxybenzene (Vilsmeier-Haack Reaction)

-

Reagent Preparation: In a flask cooled to 0 °C, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).

-

Reaction: Add 1,2,3-trimethoxybenzene to the Vilsmeier reagent at a controlled temperature. After the initial addition, allow the reaction to proceed at an elevated temperature (e.g., 70-85 °C) for several hours.[5][6]

-

Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice to hydrolyze the intermediate iminium salt, which precipitates the aldehyde product.

-

Isolation: The crude 2,3,4-trimethoxybenzaldehyde can be isolated by filtration and purified by recrystallization or distillation.[6][7]

-

-

Step 2: Reduction to 2,3,4-Trimethoxybenzyl alcohol

-

Setup: Dissolve the 2,3,4-trimethoxybenzaldehyde from Step 1 in a suitable solvent like methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

-

Work-up: After the reaction is complete (monitored by TLC), neutralize any excess reagent with a dilute acid and extract the alcohol product into an organic solvent. Dry and concentrate to yield the alcohol.

-

-

Step 3: Chlorination to 2,3,4-Trimethoxybenzyl chloride

-

Procedure: The 2,3,4-trimethoxybenzyl alcohol can be chlorinated using a similar procedure to Protocol 1 (using SOCl₂) or by reacting it with concentrated hydrochloric acid in a suitable solvent like dioxane.[8] The product is then isolated via extraction and solvent removal.

-

-

Causality Behind Experimental Choices:

-

Vilsmeier-Haack Reaction: This is a classic and highly effective method for formylating electron-rich aromatic rings, such as 1,2,3-trimethoxybenzene, which is strongly activated by its three methoxy groups.[7]

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent perfect for converting aldehydes to primary alcohols without affecting the aromatic ring or ether linkages.

-

Part 3: Applications in Drug Discovery - A Tale of Two Scaffolds

The subtle isomeric difference directs these molecules down two completely separate paths in pharmaceutical development. The 3,4,5-isomer is a cornerstone of oncology research, while the 2,3,4-isomer is the key to a widely used anti-anginal drug.

The 3,4,5-Isomer: A Scaffold for Antimitotic Agents

The 3,4,5-trimethoxyphenyl group is a potent pharmacophore that mimics the A-ring of colchicine and is a critical structural feature of Combretastatin A-4 (CA-4), a powerful natural inhibitor of tubulin polymerization.[9][10][11] By incorporating the 3,4,5-trimethoxybenzyl moiety, medicinal chemists can design molecules that bind to the colchicine-binding site on β-tubulin. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The result is cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis in rapidly proliferating cancer cells.[9][12]

The 2,3,4-Isomer: A Precursor to Metabolic Modulators

In stark contrast, 2,3,4-trimethoxybenzyl chloride is the indispensable precursor for the synthesis of Trimetazidine.[13][14] Trimetazidine is an anti-anginal agent that operates not by altering hemodynamics (like beta-blockers or nitrates) but by optimizing cardiac energy metabolism.[15] Under ischemic (low oxygen) conditions, the heart's primary fuel source, fatty acid β-oxidation, becomes inefficient and can lead to the production of toxic byproducts. Trimetazidine inhibits a key enzyme in this pathway, long-chain 3-ketoacyl-CoA thiolase (3-KAT).[16][17][18] This inhibition forces a metabolic shift, compelling cardiac cells to favor glucose oxidation (glycolysis) for ATP production. Glucose oxidation requires less oxygen per molecule of ATP generated compared to fatty acid oxidation, making it a more efficient energy source during ischemia. This metabolic modulation helps preserve cellular ATP levels, reduce intracellular acidosis, and protect cardiac cells from ischemic damage.[15][17][18]

Conclusion and Future Outlook

The cases of 2,3,4- and 3,4,5-trimethoxybenzyl chloride offer a compelling lesson in the principles of medicinal chemistry and rational drug design. A seemingly minor positional change of a methoxy group fundamentally alters the stereoelectronic landscape of the molecule. This modification profoundly impacts the stability of reactive intermediates, which in turn influences synthetic strategy. Most importantly, this structural isomerism dictates the molecule's ultimate biological target and therapeutic application, guiding the 3,4,5-isomer toward antimitotic agents for oncology and the 2,3,4-isomer toward metabolic modulators for cardiology.

For the drug development professional, this comparison underscores the critical importance of understanding structure-activity relationships at a fundamental level. As synthetic methodologies become more advanced, the ability to precisely control substitution patterns on aromatic scaffolds will continue to unlock new therapeutic possibilities. Future research may focus on creating hybrid molecules or exploring the less-common 2,3,4-trimethoxyphenyl scaffold in other biological contexts, potentially revealing novel activities beyond its established role in cardiac metabolism.

References

-

D. H. R. Barton, D. S. J. Rycroft, P. G. Sammes, W. G. B. Hards. (n.d.). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- CN102875344A. (2013). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

- EP0453365B1. (1994). Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.

-

Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circulation Research, 86(5), 580–588. [Link]

-

Bane, S., & Gussio, R. (2014). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 19(6), 7338-7377. [Link]

-

Queen, A. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent Sₙ1 and Sₙ2 processes. Canadian Journal of Chemistry, 57(20), 2646-2652. [Link]

-

Patsnap. (2024). What is the mechanism of Trimetazidine Hydrochloride?. Patsnap Synapse. [Link]

-

MacInnes, A., Fairhurst, F. E., Liptrot, C., Galvin, M., & Macleod, K. (2003). The Antianginal Agent Trimetazidine Does Not Exert Its Functional Benefit via Inhibition of Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research, 93(3), e26-e32. [Link]

-

Cole, M. L., & Lynam, J. M. (2021). Steric influence on reactions of benzyl potassium species with CO. Pure and Applied Chemistry, 93(10), 1195-1203. [Link]

-

Wikipedia. (n.d.). Trimetazidine. Retrieved February 20, 2026, from [Link]

-

Open Knowledge Repository of the Gdansk University of Technology. (n.d.). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. [Link]

-

ChemBK. (2024). 3,4,5-trimethoxybenzyl chloride. [Link]

-

Hallas, G., & Jones, F. (1969). Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring. Journal of the Society of Dyers and Colourists, 85(1), 25-29. [Link]

-

Alabugin, I. (2015). Stereoelectronic effects on stability and reactivity of organic molecules. [Link]

-

Wikipedia. (n.d.). Mescaline. Retrieved February 20, 2026, from [Link]

- CN102690175A. (2012). Preparation method of 3-methoxybenzyl chloride.

-

Salmon-Mulanovich, G., & Angeles-Beltran, D. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. Records of Natural Products, 6(1), 58-63. [Link]

-

Marzilli, M. (2002). Trimetazidine: a metabolic agent for the treatment of stable angina. European Heart Journal Supplements, 4(suppl_D), D25-D28. [Link]

-

Romagnoli, R., & Baraldi, P. G. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 17-23. [Link]

-

Saha, A., & Ranu, B. C. (2011). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. RSC Advances, 1(7), 1348-1352. [Link]

-

Wang, Y., Liu, Y., & Zhang, H. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Catalysts, 9(10), 861. [Link]

-

Tian, Y., & Wang, Y. (2023). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 28(4), 1717. [Link]

- RU2234492C1. (2004). Method for preparing 2,3,4-trimethoxybenzaldehyde.

-

Medarde, M., & Peláez-Lamamié de Clairac, R. (2015). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Molecules, 20(4), 6938-6957. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 6. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]

- 14. Trimetazidine Dihydrochloride | CAS 13171-25-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. academic.oup.com [academic.oup.com]

- 16. The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]

- 18. Trimetazidine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1-Chloromethyl-2,3,4-trimethoxybenzene: Synthesis, Properties, and Applications in Pharmaceutical Development

Abstract

This technical guide provides an in-depth exploration of 1-Chloromethyl-2,3,4-trimethoxybenzene, a pivotal chemical intermediate in the pharmaceutical industry. The document delineates its chemical identity, including its IUPAC name and a comprehensive list of synonyms. A detailed examination of its physicochemical properties is presented in a structured format. The core of this guide focuses on the synthetic methodologies for its preparation, with a particular emphasis on the Blanc chloromethylation of 1,2,3-trimethoxybenzene. This section elucidates the reaction mechanism, explains the observed regioselectivity, and provides a detailed experimental protocol. Furthermore, the guide details the significant application of this compound as a key precursor in the synthesis of the anti-anginal drug, Trimetazidine. A step-by-step workflow for this critical transformation is provided. Finally, essential safety and handling protocols are outlined to ensure its proper management in a laboratory setting. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Nomenclature

1-Chloromethyl-2,3,4-trimethoxybenzene is a polysubstituted aromatic compound. The unambiguous identification of this chemical is crucial for scientific and regulatory purposes.

IUPAC Name: 1-(Chloromethyl)-2,3,4-trimethoxybenzene

CAS Number: 1133-49-9[1]

This compound is widely recognized in scientific literature and commercial catalogs under several synonyms. The most prevalent of these is 2,3,4-Trimethoxybenzyl chloride. A comprehensive list of synonyms is provided in Table 1.

Table 1: Synonyms and Identifiers for 1-Chloromethyl-2,3,4-trimethoxybenzene

| Synonym | Source |

| 2,3,4-Trimethoxybenzyl chloride | ChemicalBook[1] |

| Benzene, 1-(chloromethyl)-2,3,4-trimethoxy- | ChemicalBook |

| 2,3,4-Trimethoxy-benzyl chloride | Google Patents[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Chloromethyl-2,3,4-trimethoxybenzene is essential for its handling, application in synthesis, and for analytical characterization. The key properties are summarized in Table 2.

Table 2: Physicochemical Properties of 1-Chloromethyl-2,3,4-trimethoxybenzene

| Property | Value | Reference |

| Molecular Formula | C10H13ClO3 | ChemicalBook[1] |

| Molecular Weight | 216.66 g/mol | ChemicalBook[1] |

| Appearance | Not explicitly stated, but related compounds are off-white to yellow solids or oils. | Inferred from related compounds |

| Boiling Point | Decomposes at elevated temperatures.[3] | Google Patents[3] |

| Solubility | Soluble in organic solvents like benzene and toluene.[3] | Google Patents[3] |

Note: Due to its reactivity and tendency to decompose, some physical properties like a distinct boiling point are not well-defined.

Synthesis of 1-Chloromethyl-2,3,4-trimethoxybenzene

The primary and most efficient method for the synthesis of 1-Chloromethyl-2,3,4-trimethoxybenzene is the Blanc chloromethylation of 1,2,3-trimethoxybenzene (pyrogallol trimethyl ether).[3] This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

Reaction Mechanism and Regioselectivity

The Blanc chloromethylation proceeds under acidic conditions with a Lewis acid catalyst, typically zinc chloride.[4][5] The reaction mechanism involves the following key steps:

-

Formation of the Electrophile: Formaldehyde is protonated by hydrogen chloride, and the subsequent interaction with the Lewis acid (ZnCl₂) generates a highly electrophilic species, likely a chloromethyl cation equivalent (CH₂Cl⁺).[4][5][6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,2,3-trimethoxybenzene attacks the electrophile. The three methoxy groups are activating and direct the substitution to ortho and para positions.

-

Formation of Benzyl Alcohol Intermediate: The initial attack leads to the formation of a benzyl alcohol intermediate after the rearomatization of the ring.[1]

-

Conversion to Benzyl Chloride: The benzylic alcohol is rapidly converted to the final product, 1-chloromethyl-2,3,4-trimethoxybenzene, in the presence of excess hydrogen chloride.[1]

An interesting aspect of this reaction is its regioselectivity . One might expect the chloromethyl group to substitute at the position para to one of the methoxy groups (the 5-position), leading to 1-chloromethyl-3,4,5-trimethoxybenzene. However, the reaction surprisingly yields 1-chloromethyl-2,3,4-trimethoxybenzene.[3] This is likely due to the steric hindrance at the 5-position, which is flanked by two methoxy groups, and the electronic activation of the 4-position by the methoxy groups at positions 2 and 3.

Caption: Blanc Chloromethylation Workflow

Experimental Protocol

The following protocol is adapted from a patented procedure for the preparation of 1-chloromethyl-2,3,4-trialkoxybenzenes.[3]

Materials:

-

1,2,3-Trimethoxybenzene (pyrogallol trimethyl ether)

-

Paraformaldehyde

-

Benzene (thiophene-free)

-

Hydrogen chloride gas

-

Ice

Procedure:

-

Prepare a solution of 1,2,3-trimethoxybenzene in thiophene-free benzene.

-

Saturate the solution with hydrogen chloride gas while cooling.

-

To this solution, add paraformaldehyde (approximately 1.25 molar equivalents).

-

Pass a vigorous stream of hydrogen chloride gas through the stirred reaction mixture for about 60 minutes.

-

Maintain the reaction temperature between 20-22°C using external cooling.

-

After the reaction is complete, pour the mixture into ice water.

-

Separate the benzene layer and wash it several times with cold water to remove any remaining acid.

-

Distill off the benzene under reduced pressure on a water bath at 50°C.

-

The resulting crude product, 1-chloromethyl-2,3,4-trimethoxybenzene, is obtained and should be used immediately in the next step due to its potential for decomposition.[3]

Application in the Synthesis of Trimetazidine

The primary application of 1-Chloromethyl-2,3,4-trimethoxybenzene is as a key intermediate in the synthesis of Trimetazidine .[1][2] Trimetazidine is an anti-ischemic (anti-anginal) metabolic agent.

The synthesis of Trimetazidine from 1-Chloromethyl-2,3,4-trimethoxybenzene typically involves a nucleophilic substitution reaction with piperazine or a derivative thereof. One common method involves the condensation of 2,3,4-trimethoxybenzyl chloride with 1-formylpiperazine, followed by hydrolysis to yield Trimetazidine.[2]

Caption: Trimetazidine Synthesis Workflow

Experimental Protocol for Trimetazidine Synthesis

While several methods exist, a common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde (which can be synthesized from 1-chloromethyl-2,3,4-trimethoxybenzene) with piperazine. A detailed protocol from a patent is as follows:[7]

Materials:

-

2,3,4-Trimethoxybenzaldehyde (2,3,4-TMB)

-

Piperazine

-

Ethanol

-

Formic acid

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Toluene

Procedure:

-

In a reactor, charge 180g of 2,3,4-TMB, 790g of piperazine, and 800mL of ethanol.

-

Heat the reaction mixture to 78 ± 3°C.

-

Add 679g of formic acid to the reaction system.

-

Increase the temperature to 90°C and maintain for 4 hours.

-

Remove the ethanol under reduced pressure.

-

Add 800mL of 40% sodium hydroxide solution and heat to 100°C for 1.2 hours, adjusting the pH to 12.

-

After cooling, adjust the pH to 1.5 with 8N hydrochloric acid at 10-15°C.

-

Wash the aqueous layer three times with 200mL of ethylene dichloride.

-

Re-adjust the pH of the aqueous phase to 11 with 40% sodium hydroxide.

-

Extract the product three times with 100mL of toluene.

-

Dry the combined toluene extracts with anhydrous magnesium sulfate and remove the solvent by vacuum rotary evaporation to obtain Trimetazidine.

Safety and Handling

As a reactive chemical intermediate, 1-Chloromethyl-2,3,4-trimethoxybenzene and the reagents used in its synthesis require careful handling.

-

Corrosive Reagents: The synthesis involves the use of concentrated hydrochloric acid and potentially a Lewis acid like zinc chloride, which are corrosive.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory.

-

Toxicity: While specific toxicity data for 1-Chloromethyl-2,3,4-trimethoxybenzene is limited, benzyl chlorides as a class can be lachrymatory and irritants. The synthesis may also produce bis(chloromethyl) ether as a byproduct, which is a potent carcinogen.[1] All manipulations should be conducted in a well-ventilated fume hood.

-

Handling: The compound is noted to be unstable and should be used promptly after synthesis.[3] If storage is necessary, it should be kept in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Chloromethyl-2,3,4-trimethoxybenzene is a valuable, albeit reactive, intermediate in organic synthesis, with its most prominent role being in the industrial production of the cardiovascular drug Trimetazidine. Its synthesis via the Blanc chloromethylation of 1,2,3-trimethoxybenzene is an effective method, though it requires careful control of reaction conditions to ensure good yield and purity, and stringent safety precautions to manage the hazardous reagents and potential byproducts. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a critical resource for professionals in the field of pharmaceutical development.

References

- Google Patents. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes.

- Google Patents.

-

Wikipedia. Blanc chloromethylation. [Link]

-

Chemistry LibreTexts. Blanc chloromethylation. [Link]

- Google Patents. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)

-

Journal of Chemical and Pharmaceutical Research. Synthesis of Trimetazidine Hydrochloride impurity by conventional method. [Link]

- Google Patents.

- Google Patents. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes.

-

Chemistry LibreTexts. Blanc chloromethylation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]

- 3. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google Patents [patents.google.com]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]

Solubility of 1-(Chloromethyl)-2,3,4-trimethoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-(Chloromethyl)-2,3,4-trimethoxybenzene in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Chloromethyl)-2,3,4-trimethoxybenzene, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a foundational understanding based on its chemical structure and the principles of solvent-solute interactions. It is designed for researchers, scientists, and professionals in drug development, providing predictive insights and detailed methodologies for determining solubility in various organic solvents. The document outlines the theoretical basis for solubility, predicts solubility in a range of common solvents, and provides a detailed experimental protocol for quantitative determination.

Introduction to 1-(Chloromethyl)-2,3,4-trimethoxybenzene

1-(Chloromethyl)-2,3,4-trimethoxybenzene is a substituted aromatic compound with the chemical formula C₁₀H₁₃ClO₃.[1] Its structure consists of a benzene ring substituted with a chloromethyl group and three methoxy groups at positions 2, 3, and 4. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, including Trimetazidine.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

The presence of both polar (methoxy and chloromethyl groups) and non-polar (benzene ring) moieties gives the molecule a distinct polarity that governs its interaction with different solvents. The three methoxy groups, with their electron-donating nature, and the electrophilic chloromethyl group, influence the molecule's overall electronic distribution and potential for intermolecular forces.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] The primary intermolecular forces at play for 1-(Chloromethyl)-2,3,4-trimethoxybenzene are:

-

Van der Waals forces: Arising from the non-polar benzene ring and the alkyl portions of the methoxy groups.

-

Dipole-dipole interactions: Due to the polar C-O bonds in the methoxy groups and the C-Cl bond in the chloromethyl group.

The overall polarity of the molecule is a balance between the non-polar aromatic ring and the polar functional groups. This balance will determine its solubility in a spectrum of organic solvents.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of 1-(Chloromethyl)-2,3,4-trimethoxybenzene in a range of common organic solvents. The following table provides a qualitative prediction of solubility. It is essential to note that these are predictions and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The non-polar nature of hexane will primarily interact with the benzene ring, but the polar groups of the solute will hinder solubility. |

| Toluene | Non-polar (aromatic) | Moderate to High | The aromatic nature of toluene will facilitate favorable π-π stacking interactions with the benzene ring of the solute. |

| Diethyl Ether | Slightly polar | Moderate to High | The ether's ability to engage in dipole-dipole interactions without having strong hydrogen bonding capabilities makes it a suitable solvent. |

| Dichloromethane | Polar aprotic | High | The polarity of dichloromethane aligns well with the overall polarity of the solute, enabling strong dipole-dipole interactions. |

| Acetone | Polar aprotic | High | Acetone's polarity and its ability to accept hydrogen bonds (though the solute is not a strong donor) make it a good solvent candidate. |

| Ethyl Acetate | Polar aprotic | High | Similar to acetone, ethyl acetate's polarity is well-suited for dissolving the solute. |

| Methanol | Polar protic | Moderate | While methanol is polar, its strong hydrogen-bonding network might be disrupted by the less polar parts of the solute, potentially limiting solubility compared to aprotic polar solvents. |

| Ethanol | Polar protic | Moderate | Similar to methanol, the solubility will be a balance between favorable polar interactions and the disruption of the solvent's hydrogen-bonding network. |

| Water | Polar protic | Very Low | The predominantly non-polar character of the benzene ring and the lack of strong hydrogen-donating groups on the solute make it sparingly soluble in water.[3][4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 1-(Chloromethyl)-2,3,4-trimethoxybenzene in a chosen organic solvent.

Materials and Equipment

-

1-(Chloromethyl)-2,3,4-trimethoxybenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(Chloromethyl)-2,3,4-trimethoxybenzene to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

Record the weight of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility as the mass of the solute per volume or mass of the solvent.

-

-

Chromatographic Analysis (for volatile solvents):

-

Prepare a series of standard solutions of 1-(Chloromethyl)-2,3,4-trimethoxybenzene of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

Data Analysis and Reporting

-

Express solubility in standard units such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

If determining solubility at different temperatures, a solubility curve can be constructed.

Visualization of Solvent Selection Workflow

The following diagram illustrates the logical process for selecting an appropriate solvent for 1-(Chloromethyl)-2,3,4-trimethoxybenzene based on its chemical properties.

Caption: Logical workflow for solvent selection.

Conclusion

References

- University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Los Angeles. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (2024, August 4). 1-CHLOROMETHYL-2,3,4-TRIMETHOXYBENZENE.

Sources

Safety data sheet (SDS) for 1-(Chloromethyl)-2,3,4-trimethoxybenzene

This guide serves as an advanced technical manual and risk assessment for 1-(Chloromethyl)-2,3,4-trimethoxybenzene . It is designed for research and development environments where standard Safety Data Sheets (SDS) provide insufficient context regarding mechanistic reactivity and specific handling protocols.

Chemical Identity & Molecular Profile

-

IUPAC Name: 1-(Chloromethyl)-2,3,4-trimethoxybenzene[1]

-

Common Name: 2,3,4-Trimethoxybenzyl chloride

-

CAS Number: 1133-49-9[1]

-

Molecular Formula:

[2][3] -

Structural Class: Alkylating Benzyl Halide

1.1 The "Super-Electrophile" Mechanism

Unlike standard benzyl chlorides, the 2,3,4-trimethoxy substitution pattern creates a unique reactivity profile. The methoxy groups at the ortho (2-position) and para (4-position) are strong electron donors via resonance. This significantly stabilizes the benzylic carbocation intermediate upon the departure of the chloride ion.

Implication for Safety: This compound is kinetically more labile than unsubstituted benzyl chloride. It will hydrolyze rapidly in moist air (releasing HCl gas) and alkylate biological nucleophiles (DNA/proteins) aggressively.

Figure 1: Mechanistic pathway showing how electron-donating groups increase the alkylating potential of the compound.

Critical Hazard Identification

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Mechanism of Injury |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[4][5] | Rapid alkylation of skin proteins and hydrolysis producing HCl on contact with moisture. |

| Eye Damage | 1 | H318: Causes serious eye damage.[6][7][8] | Corrosive destruction of corneal tissue; potential for permanent blindness. |

| Sensitization | 1 | H317: May cause an allergic skin reaction.[5][8] | Haptenization: The benzyl group binds to skin proteins, triggering an immune response. |

| STOT-SE | 3 | H335: May cause respiratory irritation.[4][7] | Inhalation of hydrolyzed HCl vapors causes chemical pneumonitis. |

| Carcinogenicity | N/A * | Suspected Carcinogen | As a reactive alkylating agent, it is structurally analogous to known carcinogens (e.g., Benzyl chloride). Treat as a mutagen. |

> Note on Carcinogenicity: While specific long-term data for the 2,3,4-isomer is limited, "read-across" toxicology from Benzyl Chloride (CAS 100-44-7) dictates it must be handled as a probable human carcinogen.

Operational Safety Protocol (The Self-Validating System)

This section defines a closed-loop safety system. Every step is designed to validate the previous one.

3.1 Engineering Controls

-

Primary Containment: All handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

-

Moisture Control: Use inert atmosphere (Nitrogen/Argon) for transfers. The compound degrades to 2,3,4-trimethoxybenzyl alcohol and HCl in humid air.

3.2 Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE (Insufficient) | REQUIRED High-Performance PPE | Rationale |

| Hands | Latex / Thin Nitrile | Silver Shield (Laminate) or Viton | Halogenated organics permeate standard nitrile rapidly. Silver Shield provides >4h breakthrough time. |

| Eyes | Safety Glasses | Chemical Goggles + Face Shield | Risk of lachrymatory vapor and corrosive splash. |

| Respiratory | Surgical Mask | Respirator with ABEK Filter | If fume hood is unavailable (Emergency only), use combination filter for Organic Vapors (A) and Acid Gases (E). |

3.3 Handling Workflow

-

Pre-Check: Verify quenching agent (sat. Sodium Bicarbonate) is prepared before opening the bottle.

-

Transfer: Do not pour. Use a glass syringe or cannula transfer to prevent aerosolization.

-

Decontamination: Immediately wipe tool surfaces with 5% methanolic KOH or bicarbonate solution to neutralize trace residues.

Emergency Response & Decontamination

In the event of a spill or exposure, the response must be chemical-specific. Water alone is often insufficient due to the lipophilic nature of the benzyl chloride.

4.1 Decontamination Chemistry

-

Reaction:

-

Why Bicarbonate? It neutralizes the HCl byproduct immediately, preventing secondary acid burns.

4.2 Spill Response Decision Tree

Figure 2: Logic flow for assessing and responding to spills based on volume and location.

Storage & Stability

-

Temperature: Refrigerate (2°C to 8°C).

-

Atmosphere: Store under Nitrogen/Argon. Hygroscopic.

-

Incompatibilities:

-

Strong Oxidizers: Fire risk.

-

Bases/Amines: Rapid, exothermic polymerization or alkylation.

-

Alcohols: Will form benzyl ethers (solvolysis) over time if acidic impurities are present.

-

References

-

ChemicalBook. (2024). 1-Chloromethyl-2,3,4-trimethoxybenzene (CAS 1133-49-9) Structure and Properties. Retrieved from

-

PubChem. (2025).[4] 3,4,5-Trimethoxybenzyl chloride (Analogous Hazard Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet for 3,4,5-Trimethoxybenzyl chloride (Read-across standard). Merck KGaA. Retrieved from

-

ECHA. (2025). Registration Dossier: Benzyl Chloride (Toxicological Mechanisms). European Chemicals Agency.[4] Retrieved from

-

Thermo Fisher Scientific. (2025).[6][9] Handling Corrosive and Lachrymator Substances. Retrieved from

Sources

- 1. 1-CHLOROMETHYL-2,3,4-TRIMETHOXYBENZENE | 1133-49-9 [chemicalbook.com]

- 2. 3,4,5-Trimethoxybenzyl chloride = 98.0 AT 3840-30-0 [sigmaaldrich.com]

- 3. 3,4,5-Trimethoxybenzyl chloride | CAS 3840-30-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Benzoyl chloride, 3,4,5-trimethoxy- | C10H11ClO4 | CID 78282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trimethoxybenzyl Chloride

Abstract: This technical guide provides a comprehensive analysis of the available data regarding the melting and boiling points of 2,3,4-trimethoxybenzyl chloride. Directed at researchers, scientists, and professionals in drug development, this document addresses the current scarcity of direct experimental values for this specific compound. In lieu of definitive data, this guide offers a comparative analysis of closely related isomers and precursors, establishing a scientifically grounded frame of reference. Furthermore, it details the standard methodologies for the experimental determination of these critical physicochemical properties, empowering researchers to characterize this compound in their own laboratories. Safety protocols and handling considerations, inferred from related chemical entities, are also presented to ensure safe laboratory practices.

Introduction: The Significance of 2,3,4-Trimethoxybenzyl Chloride

2,3,4-Trimethoxybenzyl chloride is a significant organic intermediate, primarily recognized for its role in the synthesis of various pharmaceutical compounds and their impurities. Notably, it serves as a precursor in the synthesis of N-Formyl Trimetazidine, an impurity of the anti-anginal drug Trimetazidine.[1] The precise characterization of its physical properties, such as melting and boiling points, is fundamental for its purification, identification, and the development of robust synthetic protocols.

Despite its importance, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined melting and boiling points for 2,3,4-trimethoxybenzyl chloride. This guide aims to address this knowledge gap by providing a comprehensive overview of what is known, what can be inferred from related structures, and the established methodologies for determining these essential parameters.

Physicochemical Data: A Comparative Analysis

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| 2,3,4-Trimethoxybenzyl chloride | (Data not available) | (Data not available) | |

| 3,4,5-Trimethoxybenzyl chloride | 60-63[2][3][4] | 110 (at 0.1 Torr)[4]; 295.2 (at 760 mmHg)[] | |

| 2,4,5-Trimethoxybenzyl chloride | (Data not available) | (Data not available) | |

| 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride | 231-235 | (Not applicable) | |

| 2,3,4-Trimethoxybenzaldehyde | 38-40 | (Data not available) |

Expert Insights: The substitution pattern on the benzene ring significantly influences the intermolecular forces and, consequently, the melting and boiling points. The shift of a single methoxy group from the 2-position to the 5-position in the benzyl chloride isomers likely results in different crystalline packing efficiencies and dipole moments, which would lead to distinct melting and boiling points. Researchers synthesizing 2,3,4-trimethoxybenzyl chloride should anticipate that its physical properties will differ from those of the 3,4,5-isomer.

Experimental Determination of Melting and Boiling Points

For researchers who have synthesized 2,3,4-trimethoxybenzyl chloride, the following protocols outline the standard, reliable methods for determining its melting and boiling points.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow range (typically 0.5-1°C). The presence of impurities generally lowers the melting point and broadens the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline 2,3,4-trimethoxybenzyl chloride is finely powdered and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a calibrated melting point apparatus).

-

Heating: The bath is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount (a few drops) of liquid 2,3,4-trimethoxybenzyl chloride is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.

-

Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

Observation: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis and Purity Considerations

2,3,4-Trimethoxybenzyl chloride is typically synthesized from 2,3,4-trimethoxybenzyl alcohol, often through a reaction with a chlorinating agent like thionyl chloride. The purity of the final product is paramount for accurate determination of its physical properties. Impurities, such as unreacted starting material or by-products, can significantly affect the melting and boiling points. Purification techniques such as recrystallization or distillation are crucial post-synthesis steps.

Caption: General Synthesis and Purification Pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,3,4-trimethoxybenzyl chloride is not widely available, the safety precautions for its isomers, such as 3,4,5-trimethoxybenzyl chloride, provide a strong basis for safe handling. Benzyl chlorides are often corrosive and lachrymatory.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This technical guide has addressed the current state of knowledge regarding the melting and boiling points of 2,3,4-trimethoxybenzyl chloride. While direct experimental data remains elusive, a framework for understanding its likely physicochemical properties has been established through comparative analysis with related compounds. The detailed experimental protocols provided herein are intended to empower researchers to perform their own characterizations, contributing valuable data to the scientific community. As a key intermediate in pharmaceutical synthesis, the precise determination of these properties is a critical step in ensuring the quality and reproducibility of chemical processes.

References

-

PubChem. (n.d.). 2,4,5-Trimethoxybenzyl chloride. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3,4,5-trimethoxybenzyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. Retrieved from [Link]

Sources

2,3,4-Trimethoxybenzyl group as a protecting group in synthesis

An In-depth Technical Guide to the 2,3,4-Trimethoxybenzyl (TMB) Group in Synthetic Chemistry

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity and yield.[1] Among the diverse arsenal of protecting groups for hydroxyl, amino, and thiol functionalities, benzyl-type ethers offer a robust and versatile option. This guide provides a comprehensive technical overview of the 2,3,4-trimethoxybenzyl (TMB) group, a highly acid-labile variant within the benzyl family. We will explore the electronic properties that govern its unique reactivity, detail methodologies for its introduction and cleavage, and present its stability profile to demonstrate its role in orthogonal synthesis strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced protecting group strategies in their synthetic endeavors.

Introduction: The Need for Tunable Benzyl-Type Protecting Groups

The benzyl (Bn) group is a cornerstone for the protection of alcohols, prized for its general stability across a wide range of acidic and basic conditions, as well as its resilience towards many oxidizing and reducing agents.[2][3] Its removal is typically effected by catalytic hydrogenolysis.[4][5] However, the very robustness of the benzyl group can be a limitation in complex syntheses where milder deprotection conditions are required to preserve sensitive functional groups elsewhere in the molecule.

This necessity spurred the development of substituted benzyl ethers, wherein electron-donating groups (EDGs) are installed on the aromatic ring. The presence of methoxy substituents, for example, dramatically increases the electron density of the ring, which in turn stabilizes the formation of a benzylic carbocation upon acid-mediated cleavage.[6] This effect renders the protecting group more susceptible to acidolysis. The p-methoxybenzyl (PMB) group is a well-known example, removable not only by hydrogenolysis but also by oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[4][7]

The 2,3,4-trimethoxybenzyl (TMB) group represents a further evolution of this concept. With three powerful electron-donating methoxy groups, the TMB group is exceptionally acid-labile, allowing for its cleavage under very mild acidic conditions that leave other, more robust protecting groups intact. This feature establishes the TMB group as a valuable tool for sophisticated, orthogonal protecting group strategies.

Installation of the 2,3,4-Trimethoxybenzyl Group

The TMB group is typically introduced using 2,3,4-trimethoxybenzyl alcohol as the starting material.[8] The methodologies for protecting various functional groups are generally straightforward and high-yielding.

Protection of Alcohols

The most common method for the formation of TMB ethers is an adaptation of the Williamson ether synthesis. The alcohol is first deprotonated with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a 2,3,4-trimethoxybenzyl halide (e.g., bromide or chloride).

-

Typical Conditions:

-

Reagents: Alcohol, NaH (or KH), 2,3,4-trimethoxybenzyl bromide/chloride.

-

Solvent: Anhydrous polar aprotic solvents such as DMF or THF.

-

Temperature: 0 °C to room temperature.

-

For substrates sensitive to strong bases, alternative methods such as acid-catalyzed reaction with 2,3,4-trimethoxybenzyl trichloroacetimidate can be employed.

Protection of Amines and Amides

The protection of amines and amides as their N-TMB derivatives is particularly relevant in peptide synthesis.[9][10] The increased electron density of the TMB ring makes the corresponding N-protected compounds more susceptible to acid cleavage than their Dmb (2,4-dimethoxybenzyl) counterparts.[10] Introduction can be achieved by reductive amination of 2,3,4-trimethoxybenzaldehyde with the amine or by direct alkylation.

Protection of Thiols

The protection of thiols, especially the side chain of cysteine in peptide synthesis, is critical to prevent unwanted disulfide bond formation and other side reactions.[11] The analogous 2,4,6-trimethoxybenzyl (Tmob) group is well-established for this purpose and is introduced via the acid-catalyzed reaction of the thiol with 2,4,6-trimethoxybenzyl alcohol.[12][13] A similar strategy can be applied for the 2,3,4-TMB isomer. The resulting TMB thioethers exhibit stability to a range of conditions but are readily cleaved when desired.

Cleavage of the 2,3,4-Trimethoxybenzyl Group

The primary advantage of the TMB group is the mildness of the conditions required for its removal. This lability stems from the ability of the three methoxy groups to stabilize the incipient benzylic carbocation intermediate through resonance.

Acid-Catalyzed Cleavage

This is the most common and efficient method for TMB deprotection. The reaction proceeds via protonation of the ether oxygen, followed by departure of the alcohol and formation of the highly stabilized 2,3,4-trimethoxybenzyl carbocation.

Caption: Mechanism of acid-catalyzed cleavage of a TMB ether.

To prevent the electrophilic carbocation from reacting with other nucleophilic sites in the substrate (e.g., tryptophan or methionine residues), cation scavengers are essential.

-

Typical Conditions:

Oxidative Cleavage

Similar to the PMB group, the electron-rich TMB group is highly susceptible to oxidative cleavage. Reagents like DDQ or ceric ammonium nitrate (CAN) can effect deprotection, often with high selectivity in the presence of other benzyl-type ethers that are less electron-rich (e.g., the standard benzyl group).[6][14] The reaction proceeds via single-electron transfer to form a radical cation, which then fragments.

Stability and Orthogonality

The utility of a protecting group is defined by its stability profile. The TMB group is stable under a variety of conditions, allowing it to be carried through multiple synthetic steps before its selective removal.

-

Stable to:

-

Basic conditions: Resistant to common bases like alkoxides, hydroxides, and amines (e.g., piperidine used for Fmoc removal in peptide synthesis).[15][16]

-

Standard Hydrogenolysis: Generally more resistant to catalytic hydrogenolysis (e.g., H₂/Pd-C) than the unsubstituted benzyl group, allowing for the selective deprotection of a Bn group in the presence of a TMB group.[17]

-